[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15007475
InChI: InChI=1S/C19H19BrN6O2/c1-28-16-4-2-3-14(11-16)24-7-9-25(10-8-24)19(27)17-12-15(5-6-18(17)20)26-13-21-22-23-26/h2-6,11-13H,7-10H2,1H3
SMILES:
Molecular Formula: C19H19BrN6O2
Molecular Weight: 443.3 g/mol

[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC15007475

Molecular Formula: C19H19BrN6O2

Molecular Weight: 443.3 g/mol

* For research use only. Not for human or veterinary use.

[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone -

Specification

Molecular Formula C19H19BrN6O2
Molecular Weight 443.3 g/mol
IUPAC Name [2-bromo-5-(tetrazol-1-yl)phenyl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H19BrN6O2/c1-28-16-4-2-3-14(11-16)24-7-9-25(10-8-24)19(27)17-12-15(5-6-18(17)20)26-13-21-22-23-26/h2-6,11-13H,7-10H2,1H3
Standard InChI Key XITXLPDJQXGVRX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Br

Introduction

[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound featuring a bromo-substituted phenyl ring, a tetrazole moiety, and a piperazine structure. Its molecular formula is C19H19BrN6O, with a molecular weight of approximately 443.3 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its diverse functional groups.

Synthesis Methods

The synthesis of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step synthetic routes. While specific synthesis methods are not detailed in the available literature, compounds with similar structures often require careful selection of starting materials and conditions to ensure efficient coupling and formation of the desired functional groups.

Biological Activities and Potential Applications

Compounds containing tetrazole rings are known for their diverse biological activities, including potential roles in pharmacology and medicinal chemistry. The tetrazole moiety can mimic carboxylic acids, participating in hydrogen bonding and ionic interactions with biological macromolecules, which may contribute to its therapeutic potential. The combination of bromine, tetrazole, and piperazine functionalities in [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone may synergistically enhance its biological activity compared to simpler analogs.

Comparison with Similar Compounds

Several compounds share structural similarities with [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone. These include:

Compound NameMolecular FormulaKey Features
5-Bromo-2-(1H-tetrazol-5-yl)pyridineContains a brominated tetrazole but lacks the piperazine structure.
5-(2-Bromophenyl)-1H-tetrazoleSimilar tetrazole structure; simpler without piperazine or methanone moiety.
4-(3-Methoxyphenyl)piperazineShares piperazine structure but lacks bromine and tetrazole functionalities.

Research Findings and Future Directions

Research on compounds like [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone focuses on their interaction with biological targets such as enzymes or receptors. The unique combination of functional groups in this compound suggests potential applications in pharmacology, particularly in developing novel therapeutic agents. Further studies are needed to fully explore its biological activities and potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator